N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-23-14-8-7-13(9-15(14)24-2)25(21,22)18(10-16(19)20)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHHSMDMBJXXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 3,4-dimethoxybenzenesulfonyl chloride.
Reaction: The 4-chloroaniline is reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl glycine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of N-aryl-N-sulfonyl glycines. Key analogs and their structural differences are outlined below:
Table 1: Structural Comparison of N-aryl-N-sulfonyl Glycine Derivatives
Physicochemical Properties
- Solubility : The 3,4-dimethoxy substituents in the target compound (CAS 713501-82-7) likely improve aqueous solubility compared to analogs with methyl or dichloro groups (e.g., CAS 884987-17-1) .
- Boiling Point/Density : For the benzoyl-containing analog (CAS 167400-96-6), predicted boiling point is 736.9°C and density is 1.463 g/cm³, suggesting high thermal stability .
- pKa : The sulfonamide group in these compounds typically has a pKa ~2.9, making them acidic and prone to ionization at physiological pH .
Key Differentiators and Research Implications
- Methoxy vs. Methyl Groups : The 3,4-dimethoxy groups in the target compound may confer better solubility and metabolic stability compared to methyl or chloro substituents, making it preferable in drug discovery .
Biological Activity
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is a sulfonyl glycine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C15H14ClN2O4S
- Molecular Weight : 339.80 g/mol
- CAS Number : 159985
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, leading to therapeutic effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.
- Receptor Modulation : By binding to certain receptors, it may alter cellular signaling pathways, contributing to its anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluating its cytotoxic effects on various cancer cell lines revealed:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- Results :
- Induced apoptosis in treated cells.
- Increased Bax/Bcl-2 ratio and caspase 9 levels, indicating a pro-apoptotic effect.
- Cell cycle arrest at S and G2/M phases.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated:
- Activity Against Bacteria : Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Mechanism : Likely involves inhibition of bacterial growth through enzyme inhibition or disruption of cell wall synthesis.
Anti-inflammatory Effects
Preliminary studies indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Anticancer Study :
- Antibacterial Screening :
- Docking Studies :
Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | High cytotoxicity against MCF-7 and HepG2 |
| Antibacterial | Inhibits growth of specific bacterial strains | Moderate to strong activity against S. typhi |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Potential therapeutic applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine, and what factors critically influence reaction yield?
- Methodology : The synthesis typically involves sulfonylation of N-(4-chlorophenyl)glycine with 3,4-dimethoxyphenylsulfonyl chloride. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or THF to enhance electrophilic reactivity.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to glycine derivative optimizes yield .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).
Q. How can researchers characterize the structural conformation of sulfonamide-glycine derivatives?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl; methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 429.05 for C₁₆H₁₅ClNO₆S).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in related sulfonamide-glycine PDB entries .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Assay Design :
- Enzyme Inhibition : Test against tyrosine phosphatases or proteases using fluorogenic substrates (e.g., pNPP for phosphatase activity).
- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to evaluate permeability in Caco-2 cell monolayers .
- Controls : Include positive controls (e.g., suramin for phosphatase inhibition) and negative controls (DMSO vehicle).
Advanced Research Questions
Q. How do electron-withdrawing substituents on the aryl rings influence the compound’s bioactivity and binding affinity?
- Experimental Design :
- Synthesize analogues with substituents (e.g., -NO₂, -CF₃) and compare IC₅₀ values in enzymatic assays.
- Data Analysis :
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| -Cl | 12.3 | 2.1 |
| -OCH₃ | 18.7 | 1.8 |
| -CF₃ | 8.9 | 2.5 |
- Conclusion : Electron-withdrawing groups (-CF₃) enhance inhibitory potency by stabilizing charge-transfer interactions in enzyme active sites .
Q. How can contradictions between in vitro and ex vivo bioactivity data be resolved?
- Case Study : If in vitro IC₅₀ values for dentin adhesion are lower than ex vivo results:
- Hypothesis : Metabolic degradation or protein binding in biological matrices reduces efficacy.
- Validation :
Incubate the compound with serum albumin (40 mg/mL) and measure free concentration via ultrafiltration-LC/MS.
Use Franz diffusion cells to assess permeation in dentin tissue .
Q. What computational strategies predict the compound’s interaction with target proteins?
- Methods :
- Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of sulfotransferases or phosphatases (PDB: 3ZCR).
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
- Validation : Correlate docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Protocol :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (peak area reduction ≤5% acceptable).
- pH Stability : Prepare buffers (pH 1.2–9.0) and quantify intact compound at 24 h.
- Results : Degradation is significant at pH <3 (sulfonamide hydrolysis) and >8 (glycine deprotonation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
